molecular formula C13H16O3 B14188550 Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- CAS No. 835903-34-9

Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy-

Cat. No.: B14188550
CAS No.: 835903-34-9
M. Wt: 220.26 g/mol
InChI Key: AUFXKXVBENPEHQ-UHFFFAOYSA-N
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Description

Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- is an organic compound with a unique structure that includes a benzene ring substituted with a cyclopropylidenemethyl group and three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclopropanation of a benzene derivative followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems through its interaction with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (cyclopropylidenemethyl)-: A simpler analog without the methoxy groups.

    Benzene, 1,2,3-trimethoxy-: Lacks the cyclopropylidenemethyl group.

    Cyclopropylbenzene: Contains a cyclopropyl group but lacks the methoxy groups.

Uniqueness

Benzene, 5-(cyclopropylidenemethyl)-1,2,3-trimethoxy- is unique due to the combination of its substituents, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

835903-34-9

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

5-(cyclopropylidenemethyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C13H16O3/c1-14-11-7-10(6-9-4-5-9)8-12(15-2)13(11)16-3/h6-8H,4-5H2,1-3H3

InChI Key

AUFXKXVBENPEHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CC2

Origin of Product

United States

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